4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride
Overview
Description
“4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride” is a chemical compound with the molecular formula C14H23Cl2N3O and a molecular weight of 320.3 g/mol . It is typically available in powder form .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 320.3 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or safety data sheets.Scientific Research Applications
Affinity for Sigma Binding Sites
- A study by Perregaard et al. (1995) explored compounds related to 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride, finding high affinity for both sigma 1 and sigma 2 binding sites. These compounds also showed affinity for serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Antipsychotic Agent Potential
- Peprah et al. (2012) conducted structure-activity relationship studies on a homopiperazine analog of haloperidol, which is structurally similar to this compound. They identified several new agents with potential as antipsychotic drugs (Peprah, Zhu, Eyunni, Etukala, Setola, Roth, & Ablordeppey, 2012).
Anticancer and Antimicrobial Activities
- Rathinamanivannan et al. (2019) synthesized derivatives of 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one and studied their antimicrobial and anticancer activities. They employed in silico docking and in vitro assays to assess these properties (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment
- Kim et al. (2005) investigated a series of beta-amino amides related to this compound as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. They identified a potent, orally active compound with excellent selectivity and in vivo efficacy in animal models (Kim, Wang, Beconi, Eiermann, Fisher, He, Hickey, Kowalchick, Leiting, Lyons, Marsilio, McCann, Patel, Petrov, Scapin, Patel, Roy, Wu, Wyvratt, Zhang, Zhu, Thornberry, & Weber, 2005).
Central Nervous System Receptor Affinity
- Beduerftig et al. (2001) described a novel synthesis method for compounds structurally similar to this compound, exploring their interactions with central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).
Anticonvulsant Activity
- Kamiński et al. (2015) synthesized hybrid compounds, including derivatives of 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one, displaying broad-spectrum anticonvulsant activity in preclinical seizure models (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Calcium Channel Blocker for Pain Management
- Noh et al. (2011) developed a quantification method for a novel T-type calcium channel blocker related to 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one, which showed potential as a pain reliever in rat neuropathic pain models (Noh, Kim, Kam, Choo, Lee, & Kang, 2011).
Catalysis and Synthetic Applications
- Pourghasemi Lati et al. (2018) synthesized 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles. These nanoparticles were used as a catalyst in the synthesis of benzothiazolylamino phenylmethyl-2-naphthols, demonstrating the utility of related compounds in catalytic applications (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Histamine H4 Receptor Ligands
- Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, providing insights into the role of similar compounds in anti-inflammatory and pain relief applications (Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, & Brioni, 2008).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. Precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . For more detailed safety information, please refer to the compound’s Material Safety Data Sheet (MSDS).
Properties
IUPAC Name |
4-amino-1-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-8-4-7-14(18)17-11-9-16(10-12-17)13-5-2-1-3-6-13;;/h1-3,5-6H,4,7-12,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEPKDJEGQVJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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